molecular formula C11H19N3O8S B13768541 3-Methyl-2-deoxycytidine methosulfate

3-Methyl-2-deoxycytidine methosulfate

Cat. No.: B13768541
M. Wt: 353.35 g/mol
InChI Key: UJLOZNCLDHOBRX-XMCAPODCSA-N
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Description

3-Methyl-2-deoxycytidine methosulfate is a chemical compound with the molecular formula C11H19N3O8S and a molecular weight of 353.35 g/mol . It is a derivative of deoxycytidine, a nucleoside component of DNA, and is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-deoxycytidine methosulfate typically involves the methylation of 2-deoxycytidine. The reaction is carried out under controlled conditions using methylating agents such as dimethyl sulfate. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-deoxycytidine methosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methyl-2-deoxycytidine methosulfate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-deoxycytidine methosulfate involves its incorporation into DNA, where it can interfere with DNA replication and transcription. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound targets various molecular pathways, including DNA methyltransferases and cytidine deaminase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-deoxycytidine methosulfate is unique due to its specific methylation pattern, which can influence its biological activity and stability. This makes it a valuable tool in research focused on DNA methylation and epigenetic modifications .

Properties

Molecular Formula

C11H19N3O8S

Molecular Weight

353.35 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidin-1-ium-2-one;methyl sulfate

InChI

InChI=1S/C10H15N3O4.CH4O4S/c1-12-8(11)2-3-13(10(12)16)9-4-6(15)7(5-14)17-9;1-5-6(2,3)4/h2-3,6-7,9,11,14-15H,4-5H2,1H3;1H3,(H,2,3,4)/t6-,7+,9+;/m0./s1

InChI Key

UJLOZNCLDHOBRX-XMCAPODCSA-N

Isomeric SMILES

CN1C(=CC=[N+](C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)N.COS(=O)(=O)[O-]

Canonical SMILES

CN1C(=CC=[N+](C1=O)C2CC(C(O2)CO)O)N.COS(=O)(=O)[O-]

Origin of Product

United States

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